1,5-Dibromopenta-1,4-diene
Description
Structure
3D Structure
Properties
CAS No. |
63382-67-2 |
|---|---|
Molecular Formula |
C5H6Br2 |
Molecular Weight |
225.91 g/mol |
IUPAC Name |
1,5-dibromopenta-1,4-diene |
InChI |
InChI=1S/C5H6Br2/c6-4-2-1-3-5-7/h2-5H,1H2 |
InChI Key |
FVVDVKDSSJLNND-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CBr)C=CBr |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1,5 Dibromopenta 1,4 Diene
Electrophilic and Nucleophilic Addition Reactions
Electrophilic addition is a characteristic reaction for alkenes. In the case of 1,5-dibromopenta-1,4-diene, these reactions occur at one of the two independent double bonds. The initial step involves the attack of an electrophile on the π-electrons of a double bond, leading to the formation of a carbocation intermediate. msu.edu
The addition of electrophilic reagents to the unsymmetrical double bonds of this compound is expected to be regioselective. When an electrophile like H⁺ adds to a double bond, it will preferentially bond to the carbon atom that results in the more stable carbocation. pressbooks.pub According to Markovnikov's rule, the hydrogen atom of a hydrogen halide (HX) will add to the carbon with more hydrogen atoms, while the halide will bond to the more substituted carbon, as this pathway proceeds through a more stable carbocation intermediate. masterorganicchemistry.compressbooks.pub
In the case of this compound, protonation can lead to two possible carbocations. The stability of these intermediates dictates the final product distribution. The formation of a carbocation adjacent to the bromine-bearing carbon is generally favored. The stereoselectivity (the preferential formation of one stereoisomer over another) of these additions, such as syn or anti addition, depends on the specific reaction mechanism and reagents involved. masterorganicchemistry.comkhanacademy.org
The concepts of 1,2- and 1,4-addition are hallmarks of conjugated diene chemistry, where a resonance-stabilized allylic carbocation allows for the addition of a nucleophile at two different positions. pressbooks.pubmasterorganicchemistry.com However, this compound is a non-conjugated or isolated diene ; its double bonds are separated by a methylene (B1212753) (-CH₂-) group. masterorganicchemistry.com
Consequently, the formation of a resonance-stabilized allylic cation spanning all four carbons of the diene system is not possible upon initial electrophilic attack. The reaction at one double bond does not influence the other. Therefore, the classic 1,4-addition pathway is not a viable mechanistic route for this compound. Additions will exclusively proceed as 1,2-additions across one of the double bonds. libretexts.org
Table 1: Predicted Products of Electrophilic Addition to this compound This table illustrates the predicted major products based on mechanistic principles, as specific experimental data is not widely available.
| Reactant | Reagent | Predicted Major Product (1,2-Addition) | Mechanistic Principle |
| This compound | HBr | 1,4,5-Tribromopent-1-ene | Markovnikov Addition |
| This compound | Br₂ | 1,2,4,5-Tetrabromopentane | Halogenation |
Halogenation and Hydrohalogenation Reactions
Hydrohalogenation: The addition of a hydrogen halide, such as hydrogen bromide (HBr), to this compound would occur at one of the double bonds. Following Markovnikov's rule, the proton would add to the terminal carbon (C5), and the bromide ion would attack the more substituted and resonance-stabilized secondary carbocation at C4, leading to 1,4,5-tribromopent-1-ene as the major product. pressbooks.publibretexts.org
Halogenation: The addition of a halogen like bromine (Br₂) proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.com The subsequent nucleophilic attack by a bromide ion opens the ring, typically resulting in anti-addition of the two bromine atoms across the double bond. For this compound, this would lead to the formation of a tetrabrominated alkane, such as 1,2,4,5-tetrabromopentane, if the reaction goes to completion on both double bonds. pressbooks.pub
Cycloaddition Reactions (Diels-Alder Reactivity)
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com The conformation and electronic nature of the reactants are critical for this reaction to occur.
A fundamental requirement for a molecule to act as the diene in a Diels-Alder reaction is the presence of a conjugated system of two double bonds, typically in an s-cis conformation. masterorganicchemistry.comwikipedia.org As this compound possesses isolated, non-conjugated double bonds, it cannot fulfill the role of the 4π-electron component. Therefore, it is not expected to undergo Diels-Alder reactions as a diene. masterorganicchemistry.com
Table 2: Comparison of Diene Suitability for Diels-Alder Reactions
| Compound | Diene Type | Can Act as Diels-Alder Diene? | Reason |
| 1,3-Butadiene | Conjugated | Yes | Possesses a 4π-electron conjugated system. |
| This compound | Isolated (Non-conjugated) | No | The double bonds are not conjugated, preventing the necessary cyclic electron movement. masterorganicchemistry.com |
| Cyclopentadiene (B3395910) | Conjugated (fixed s-cis) | Yes (highly reactive) | The conjugated diene is locked in the reactive s-cis conformation. ulethbridge.ca |
Participation as a Dienophile
While it cannot act as a diene, one of the C=C double bonds in this compound could potentially function as a dienophile (the 2π-electron component) in a Diels-Alder reaction. Dienophile reactivity is enhanced by the presence of electron-withdrawing groups. sigmaaldrich.comulethbridge.ca The bromine atom is an electron-withdrawing group, which would decrease the electron density of the double bond, making it more electrophilic and thus a potentially suitable dienophile for reaction with an electron-rich diene. The reaction would yield a substituted cyclohexene (B86901) ring, with the second brominated double bond remaining as a side chain.
Elimination Reactions and Formation of Higher Cumulenes
The vinyl bromide moieties in this compound are susceptible to elimination reactions, providing a pathway to highly unsaturated carbon chains.
Double Dehydrobromination to Pentatetraenes (soton.ac.ukCumulenes)
The synthesis of pentatetraenes, a class of soton.ac.ukcumulenes, can be achieved through a twofold dehydrobromination of dibrominated pentadiene precursors. While the most well-documented examples start from 1,1,5,5-tetraaryl-2,4-dibromopenta-1,4-dienes, the underlying principle of base-mediated elimination is applicable to other isomers. nih.gov For this compound, the reaction involves the sequential removal of two molecules of hydrogen bromide (HBr) to generate a five-carbon chain with four cumulative double bonds.
The mechanism for this transformation is an E1cB elimination reaction, which is favored when the proton to be removed is relatively acidic and the leaving group is poor. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the protons at the C2 and C4 positions are allylic and thus sufficiently acidic for abstraction by a base. The initial deprotonation forms a stabilized carbanion (a conjugate base), from which the bromide ion is subsequently eliminated to form an allene. wikipedia.orgmasterorganicchemistry.com Repetition of this process at the other end of the molecule yields the target pentatetraene. Strong, non-nucleophilic bases are typically employed to promote this reaction.
Table 1: General Conditions for Double Dehydrobromination to Pentatetraenes
| Precursor Type | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| 1,1,5,5-Tetraaryl-2,4-dibromopenta-1,4-dienes | Methanolic Potassium Hydroxide (KOH) in Dimethylformamide (DMF) | Tetraarylpentatetraenes | Excellent nih.gov |
Transition Metal-Catalyzed Transformations
The carbon-bromine bonds in this compound serve as handles for various transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cnresearchgate.net
Cross-Coupling Reactions Involving Carbon-Bromine Bonds
The vinyl bromide functionalities of this compound are suitable electrophilic partners in a range of palladium- or nickel-catalyzed cross-coupling reactions. wikipedia.orgwikipedia.org These reactions are fundamental in synthetic chemistry for constructing C-C bonds. organic-chemistry.orgmasterorganicchemistry.com
Negishi Coupling : This reaction couples organic halides with organozinc compounds. wikipedia.orgorganic-chemistry.org this compound can react with organozinc reagents (R-ZnX) in the presence of a palladium or nickel catalyst to yield 1,5-disubstituted-penta-1,4-dienes. wikipedia.orgnih.govnih.gov The reaction is notable for its ability to couple sp², sp³, and sp carbon atoms and generally exhibits high functional group tolerance. wikipedia.org The catalytic cycle typically involves oxidative addition of the C-Br bond to the low-valent metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. nih.gov
Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgorganic-chemistry.org As a vinyl halide, this compound can participate in Heck reactions. When reacting with alkenes, a π-allyl palladium intermediate can be formed after the initial carbopalladation, which can influence the subsequent reaction pathway. nih.gov
Table 2: Representative Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Negishi Coupling | R-ZnX (Alkyl, Alkenyl, Aryl, etc.) | Pd(0) or Ni(0) with phosphine (B1218219) ligands | R-CH=CH-CH₂-CH=CH-R |
Ring-Closing Metathesis and Other Cyclization Processes
As a 1,4-diene, the carbon backbone of this compound is, in principle, a substrate for Ring-Closing Metathesis (RCM). RCM is a powerful method for constructing carbocycles and heterocycles from dienes, typically catalyzed by ruthenium or molybdenum alkylidene complexes. sciforum.netacs.org The reaction involves the intramolecular metathesis of the two terminal alkene groups to form a cycloalkene. beilstein-journals.org The presence of halogen atoms on the participating olefins is known to be tolerated in RCM. soton.ac.uk For this compound, an RCM reaction would be expected to produce a substituted cyclopentadiene derivative, although this specific transformation is not extensively documented.
Beyond RCM, 1,5-dienes can undergo other types of cyclization. Acid-promoted cyclizations, using either Brønsted or Lewis acids, can induce the formation of cyclic structures. nih.govresearchgate.net Additionally, photoredox catalysis can mediate the cyclization of 1,5-dienes, for instance, in cascade reactions involving oxygen to form complex endoperoxide frameworks. beilstein-journals.org
Catalytic Cascade Reactions
The multiple reactive sites in this compound make it a potential substrate for catalytic cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov A hypothetical cascade could begin with a transition metal-catalyzed cross-coupling at one of the C-Br bonds, with the resulting product undergoing a subsequent intramolecular reaction, such as a cyclization. For example, a photoredox-mediated cyclization-endoperoxidation cascade, which has been demonstrated for 1,5-dienes, could generate complex bicyclic endoperoxides from this compound or its derivatives. beilstein-journals.org Another possibility involves combining a metathesis reaction with another process, such as a Pauson-Khand reaction, to build complex polycyclic systems in one pot. uwindsor.ca
Advanced Spectroscopic Characterization and Structural Analysis of 1,5 Dibromopenta 1,4 Diene
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For 1,5-dibromopenta-1,4-diene (C₅H₆Br₂), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br).
The presence of two bromine atoms is a key feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion (M⁺) peak. The spectrum will exhibit a cluster of peaks: the M⁺ peak (containing two ⁷⁹Br atoms), an M+2 peak (containing one ⁷⁹Br and one ⁸¹Br atom), and an M+4 peak (containing two ⁸¹Br atoms). The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1. HRMS can resolve these isotopic peaks and confirm the presence of two bromine atoms in the molecule.
Table 1: Theoretical HRMS Data for this compound (C₅H₆Br₂)
| Ion Formula | Isotopic Composition | Calculated Exact Mass (Da) |
| [C₅H₆⁷⁹Br₂]⁺ | Two ⁷⁹Br isotopes | 225.8884 |
| [C₅H₆⁷⁹Br⁸¹Br]⁺ | One ⁷⁹Br, one ⁸¹Br isotope | 227.8864 |
| [C₅H₆⁸¹Br₂]⁺ | Two ⁸¹Br isotopes | 229.8843 |
This interactive table outlines the expected high-resolution mass data for the primary isotopic compositions of the molecular ion.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for separating isomers and analyzing the fragmentation patterns of volatile compounds like this compound.
In a typical GC-MS analysis, the compound would first be separated from other components on a GC column. The retention time would be characteristic of the compound under the specific GC conditions. Upon entering the mass spectrometer, the molecules are ionized (typically by electron impact), causing the molecular ion to fragment in a reproducible manner.
The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would likely involve the loss of a bromine atom or a molecule of hydrogen bromide. The resulting fragment ions would also exhibit the characteristic isotopic pattern if they still contain a bromine atom.
Table 2: Plausible Mass Fragmentation Pattern for this compound
| m/z Value (Mass/Charge) | Possible Fragment | Comments |
| 226/228/230 | [C₅H₆Br₂]⁺ | Molecular ion peak cluster (M, M+2, M+4) with ~1:2:1 intensity ratio. |
| 147/149 | [C₅H₆Br]⁺ | Loss of a bromine radical (·Br). Exhibits a 1:1 isotopic pattern. |
| 67 | [C₅H₇]⁺ | Loss of two bromine radicals. |
| 66 | [C₅H₆]⁺ | Loss of a hydrogen atom from the C₅H₇⁺ fragment. |
This interactive table presents a hypothetical fragmentation pattern based on the structure of this compound and general fragmentation rules for halogenated compounds. docbrown.infolibretexts.orgaip.org
X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org While this compound is likely a liquid at room temperature, this method could be applied to a suitable crystalline derivative.
Should a crystalline derivative be synthesized, a single-crystal X-ray diffraction experiment would provide a definitive solid-state structure. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This analysis yields an electron density map from which the positions of individual atoms can be determined.
The data obtained from such an analysis would include:
Precise bond lengths and angles: Confirming the connectivity and geometry of the molecule.
Conformation: Revealing the spatial orientation of the atoms and the torsion angles within the molecule.
Intermolecular interactions: Detailing how the molecules pack together in the crystal lattice, including any halogen bonding or other non-covalent interactions.
This level of structural detail is unparalleled and serves as the ultimate confirmation of a compound's structure in the solid state.
Electronic Spectroscopy (e.g., UV-Vis Spectroscopy)
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of an electron from a lower energy orbital to a higher energy one.
The key feature of this compound relevant to UV-Vis spectroscopy is that it is a non-conjugated diene. The two double bonds are separated by a methylene (B1212753) (-CH₂-) group, which acts as an insulator, preventing electronic interaction between them. In contrast, conjugated dienes, where double and single bonds alternate, have delocalized π-electron systems that lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgegyankosh.ac.in
Because the double bonds in this compound are isolated, the electronic transitions (π → π*) require higher energy (shorter wavelength) photons for excitation. docbrown.infomasterorganicchemistry.com Therefore, it is expected that this compound would not exhibit significant absorbance in the standard UV-Vis region (200–800 nm). Its primary absorption would likely occur in the vacuum ultraviolet (VUV) region, at wavelengths below 200 nm. This is consistent with data for the parent non-conjugated diene, 1,4-pentadiene, which shows absorption in the VUV range. nih.govresearchgate.netnist.gov
Table 3: Expected UV-Vis Absorption Characteristics
| Compound Type | Example | Conjugation | Expected λmax (nm) | Region |
| Non-conjugated Diene | 1,4-Pentadiene | No | < 200 | Vacuum UV |
| Predicted | This compound | No | < 200 | Vacuum UV |
| Conjugated Diene | 1,3-Butadiene | Yes | ~217 | Ultraviolet |
This interactive table compares the expected UV-Vis absorption of this compound with related conjugated and non-conjugated systems. docbrown.infobrainly.in
Computational and Theoretical Studies on 1,5 Dibromopenta 1,4 Diene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods can provide insights into molecular stability, reactivity, and various physical properties.
Ab Initio Methods for Electronic Structure
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These calculations, which solve the Schrödinger equation, are crucial for determining the electronic structure of a molecule. A thorough search of academic databases and computational chemistry literature did not yield any studies that have applied ab initio methods to analyze the electronic structure of 1,5-Dibromopenta-1,4-diene.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a widely used computational method that correlates the electronic properties of a multi-electron system with its electron density. It is a versatile tool for investigating various molecular properties.
Geometry Optimization and Conformer Analysis
DFT is frequently employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule, as well as to analyze different conformational isomers. At present, there are no published data regarding the optimized geometry or conformational analysis of this compound using DFT.
Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR chemical shifts)
A significant application of DFT is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra. This includes the calculation of vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. No theoretical spectroscopic data for this compound derived from DFT calculations are currently available in the literature.
Molecular Orbital Analysis
Molecular orbital (MO) analysis, including the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into a molecule's reactivity and electronic transitions. There is a lack of specific molecular orbital analysis for this compound in published research.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations serve as a powerful tool for exploring the conformational landscapes of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the accessible conformations, their relative energies, and the transition states that connect them. For a molecule with multiple rotatable bonds, such as the carbon-carbon single bonds in the pentadiene backbone, a complex potential energy surface is expected.
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | gauche | gauche | 0.0 |
| B | gauche | anti | 0.5 |
Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies.
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry offers indispensable methods for elucidating the mechanisms of chemical reactions. For this compound, theoretical calculations could be employed to study a variety of potential transformations, such as addition reactions across the double bonds, substitution of the bromine atoms, or intramolecular cyclizations.
Density Functional Theory (DFT) is a common method used to map out reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed. This would allow for the determination of activation energies, which are critical for predicting reaction rates and identifying the most favorable mechanistic pathways. For instance, the mechanism of electrophilic addition of HBr to the diene system could be investigated to predict whether 1,2- or 1,4-addition is favored, a common consideration for conjugated dienes.
Quantitative Structure-Reactivity Relationship (QSAR) Studies
Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. While no specific QSAR studies on this compound and its derivatives are currently available, the framework for such an investigation is well-established.
A hypothetical QSAR study could involve synthesizing a series of derivatives of this compound with varying substituents and experimentally measuring their reactivity in a specific reaction. A range of molecular descriptors for each compound would then be calculated using computational methods. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
Table 2: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Type | Examples |
|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |
| Steric | Molecular weight, Molecular volume, Surface area |
By applying statistical methods such as multiple linear regression or partial least squares, a QSAR model could be developed that relates the calculated descriptors to the observed reactivity. Such a model would not only provide insights into the factors governing the reactivity of this class of compounds but also enable the prediction of the reactivity of new, unsynthesized derivatives.
Applications and Synthetic Utility of 1,5 Dibromopenta 1,4 Diene
As a Versatile Building Block in Organic Synthesis
Dienes are recognized as valuable and versatile building blocks for creating a wide array of linear and cyclic compounds. Bifunctionalized dienes, such as 1,5-dibromopenta-1,4-diene, offer multiple reactive sites for constructing complex molecular frameworks through methods like metal-catalyzed cross-couplings.
A notable application of a derivative of this compound is its use as an intermediate in the synthesis of phenols. Specifically, a substituted version of the compound, ((1Z,4Z)-1,5-dibromopenta-1,4-diene-1,3,5-triyl)tribenzene, serves as a key dibromide precursor. researchgate.net This intermediate is utilized in a procedure involving lithiation followed by reaction with an electrophile to ultimately yield complex phenol structures. researchgate.net
The synthesis of this key intermediate is achieved from 1,2,5-triphenylpent-1-yne-3,5-diol. The process demonstrates the role of the dibromopenta-1,4-diene core as a scaffold for constructing aromatic systems. researchgate.net
Table 1: Synthesis and Application of a this compound Derivative
| Intermediate Compound | Starting Material | Application | Yield | Reference |
|---|
The cyclization of dienes is a well-established method for constructing cyclic and polycyclic systems. Methodologies such as radical addition-cyclization and organometallic-catalyzed cyclization are commonly applied to 1,5- and 1,6-dienes to form five- and six-membered rings. However, specific documented examples of using this compound to construct systems like cyclopenta[b]furans were not found in the surveyed literature.
Precursor for Advanced Synthetic Reagents
The presence of two vinyl bromide groups in this compound makes it an excellent candidate for a range of cross-coupling reactions. Vinyl halides are known to be useful synthetic intermediates. tandfonline.com These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
The vinyl bromide moieties can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions. This reactivity allows for the introduction of a wide array of substituents, transforming the simple diene into more complex and valuable reagents. For instance, a Suzuki coupling could introduce aryl or vinyl groups, extending the conjugation of the system.
A nickel-catalyzed reductive vinyl-vinyl coupling between vinyl triflates and boron-substituted vinyl bromides has been reported, offering a method to create dienylboronates. chinesechemsoc.org This suggests that this compound could potentially be converted into a bis-boronate reagent, which would be a valuable intermediate for further functionalization. The synthetic utility of vinyl bromides is also highlighted by their conversion into enamines via palladium-catalyzed C-N coupling, which can then undergo Michael additions. organic-chemistry.org
The general reactivity of vinyl bromides in cross-coupling reactions is well-established. For example, they can be coupled with alkyl halides in the presence of a nickel catalyst. nih.gov Furthermore, the reaction of vinyl boronic acids with sodium bromide can be used to synthesize vinyl bromides, indicating the interchangeability of these functional groups. tandfonline.com
Below is a table illustrating the potential transformations of this compound into advanced synthetic reagents based on known reactions of vinyl bromides.
| Reaction Type | Reactant | Potential Product | Significance |
| Suzuki Coupling | Arylboronic acid | 1,5-Diaryl-penta-1,4-diene | Formation of new C-C bonds, synthesis of conjugated systems. |
| Heck Reaction | Alkene | Extended polyene | C-C bond formation, synthesis of complex unsaturated systems. |
| Sonogashira Coupling | Terminal alkyne | 1,5-Di(alkynyl)-penta-1,4-diene | Introduction of alkyne functionalities for further reactions. |
| Stille Coupling | Organostannane | Substituted diene | Formation of C-C bonds with a wide range of organic groups. |
| Buchwald-Hartwig Amination | Amine | 1,5-Diamino-penta-1,4-diene | Formation of C-N bonds, leading to nitrogen-containing compounds. |
These potential reactions underscore the role of this compound as a versatile precursor, allowing for the stepwise or simultaneous functionalization of its vinyl bromide groups to generate a diverse library of complex molecules.
Derivatization for Biologically Relevant Molecules (e.g., in the context of C5-curcuminoids, if structurally analogous)
The 1,4-pentadiene core structure is a key feature in a class of compounds known as C5-curcuminoids. These are synthetic analogues of curcumin, a natural product with various biological activities. sci-hub.se C5-curcuminoids, which feature a 1,5-diaryl-1,4-pentadien-3-one skeleton, have shown promise as anticancer agents. nih.gov The structural similarity between the backbone of this compound and C5-curcuminoids suggests that the former could serve as a starting material for the synthesis of novel, biologically active molecules.
The synthesis of C5-curcuminoids often involves the condensation of an aromatic aldehyde with a ketone. However, the functional handles on this compound offer an alternative synthetic route. Through cross-coupling reactions, various aryl and heteroaryl groups could be introduced at the 1 and 5 positions, mimicking the structure of C5-curcuminoids. Subsequent oxidation of the central methylene (B1212753) group could potentially introduce the ketone functionality characteristic of these compounds.
A study on novel C5-curcuminoid-fatty acid conjugates has demonstrated their potential as anticancer agents. nih.gov This highlights the importance of the C5 backbone in designing new therapeutic agents. The ability to derivatize this compound with a variety of functional groups could lead to the discovery of new C5-curcuminoid analogues with improved biological activity and pharmacokinetic properties. researchgate.net
The structure-activity relationship of C5-curcuminoids reveals that the 3-oxo-1,4-pentadiene structure is crucial for cytotoxicity. nih.gov While this compound itself lacks the central ketone, its derivatization and subsequent oxidation could provide access to a wide range of C5-curcuminoid-like molecules.
The table below outlines a hypothetical synthetic pathway for the derivatization of this compound to generate biologically relevant molecules analogous to C5-curcuminoids.
| Synthetic Step | Reagents | Intermediate/Product | Objective |
| 1. Suzuki Coupling | Substituted Arylboronic Acids | 1,5-Diaryl-penta-1,4-diene | Introduction of aromatic rings, mimicking the C5-curcuminoid scaffold. |
| 2. Oxidation | Oxidizing Agent (e.g., CrO3, SeO2) | 1,5-Diaryl-penta-1,4-dien-3-one | Introduction of the key ketone functionality for biological activity. |
| 3. Further Functionalization | Various Reagents | Novel C5-Curcuminoid Analogues | Modification of the aromatic rings or the dienone core to optimize biological properties. |
This hypothetical pathway illustrates how this compound could be a valuable starting material for the synthesis of new compounds with potential therapeutic applications, particularly in the development of novel anticancer agents based on the C5-curcuminoid scaffold.
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Routes
The pursuit of green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.netsemanticscholar.orgacs.org The development of sustainable synthetic routes for 1,5-Dibromopenta-1,4-diene and its derivatives is a crucial research avenue. Traditional synthetic methods for halogenated compounds and dienes often rely on stoichiometric reagents and volatile organic solvents, which can lead to significant waste and environmental impact. chemistryjournals.netnih.gov
Future research should focus on applying the principles of green chemistry to the synthesis of this diene. scribd.com This includes exploring catalytic methods that minimize waste, utilizing safer and renewable solvents like water or ionic liquids, and employing energy-efficient techniques such as microwave-assisted or flow chemistry. chemistryjournals.netsemanticscholar.org For instance, developing catalytic bromination techniques that avoid the use of bulk molecular bromine would be a significant advancement. Similarly, adapting modern, atom-economical methods for diene synthesis, such as enyne metathesis or catalytic cross-coupling, could provide greener pathways to the core penta-1,4-diene structure before bromination. nih.govorganic-chemistry.org The development of such processes is essential for making the use of this compound more environmentally benign and economically viable. researchgate.net
Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches
| Metric | Traditional Synthetic Route | Potential Green Alternative | Green Chemistry Principle Addressed |
|---|---|---|---|
| Reagents | Stoichiometric brominating agents, strong bases. | Catalytic bromination, biocatalysis. | Catalysis, Less Hazardous Synthesis. acs.orgscribd.com |
| Solvents | Volatile organic compounds (VOCs). | Water, supercritical fluids, ionic liquids. | Safer Solvents & Auxiliaries. chemistryjournals.netscribd.com |
| Atom Economy | Often low due to byproducts (e.g., phosphine (B1218219) oxides in Wittig reactions). nih.gov | High, maximizing incorporation of starting materials into the product. acs.org | Atom Economy. acs.org |
| Energy | High-temperature reflux conditions. | Microwave-assisted synthesis, flow chemistry for better heat transfer. chemistryjournals.netsemanticscholar.org | Energy Efficiency. scribd.com |
| Feedstocks | Petrochemical-based starting materials. | Use of renewable feedstocks derived from biomass. | Use of Renewable Feedstocks. scribd.com |
Exploration of Novel Catalytic Transformations
The dual reactivity of this compound makes it an excellent candidate for a wide array of novel catalytic transformations. Dienes are highly valued substrates in transition metal catalysis, participating in diverse reactions to build molecular complexity. nih.gov The presence of two terminal vinyl bromide moieties significantly expands this potential.
Future research could heavily focus on transition metal-catalyzed cross-coupling reactions. The vinyl bromide groups are ideal handles for reactions like Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the stepwise or simultaneous introduction of new carbon-carbon bonds. This would enable the synthesis of complex polyenes, functionalized dendrimers, and precursors to conjugated polymers. Furthermore, the diene system itself can be a site for unique catalytic reactions. For example, nickel- or palladium-catalyzed hydrofunctionalization reactions, such as hydroamination, hydroalkenylation, or hydrosilylation, could selectively modify the diene core. nih.govorganic-chemistry.org The development of regioselective and stereoselective catalytic systems would be paramount, allowing chemists to precisely control which part of the molecule reacts.
Table 2: Potential Catalytic Transformations for this compound
| Catalyst System (Example) | Transformation Type | Reactive Site | Potential Product Class |
|---|---|---|---|
| Pd(PPh₃)₄ / Base | Suzuki Coupling | C-Br bonds | Substituted polyenes, aryl-dienes |
| Ni(COD)₂ / Ligand | Hydroalkenylation nih.gov | C=C double bonds | Functionalized skipped dienes |
| Rh(III) complexes | Oxyamination nih.gov | C=C double bonds | Vicinal amino alcohols |
| Grubbs' Catalyst | Cross Metathesis | C=C double bonds | Asymmetric or extended dienes |
| Copper(I) / Ligand | Sonogashira Coupling | C-Br bonds | Dienynes, conjugated systems |
Integration into Advanced Functional Materials
The unique structure of this compound suggests its potential as a monomer or key building block for advanced functional materials. mdpi.com The π-system of the diene and the reactive C-Br bonds provide handles for polymerization and post-polymerization modification.
One major research avenue is the use of this compound in the synthesis of conjugated oligomers and polymers. epdf.pub Through dehydrobromination coupling reactions, it could serve as a precursor to polymers containing cumulene ([=C=]n) or polyene structures, which are of interest for their electronic and optical properties. thieme-connect.de Alternatively, using the vinyl bromide groups in established polymerization techniques like Suzuki or Stille polycondensation could yield well-defined π-conjugated polymers. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors. mdpi.comepdf.pub The non-conjugated "skipped" nature of the diene could also be exploited to create polymers where electronic conjugation can be switched on or off, or to introduce flexibility into otherwise rigid polymer chains.
Table 3: Potential Applications in Functional Materials
| Material Type | Role of this compound | Potential Properties | Potential Application |
|---|---|---|---|
| Conjugated Polymers | Monomer in polycondensation (e.g., Suzuki, Stille) | Semiconducting, photo-responsive | Organic electronics, sensors. mdpi.com |
| Cross-linked Networks | Cross-linking agent via its two reactive sites | Thermal stability, mechanical strength | Thermosets, hydrogels |
| Precursor to Cumulenes | Elimination of HBr to form C=C=C chains thieme-connect.de | Unique electronic structure, rigidity | Molecular wires, nonlinear optics |
| Functionalized Surfaces | Grafting agent to attach to surfaces via C-Br bonds | Modified surface energy, reactive handles | Smart coatings, biosensors |
Interdisciplinary Research with Theoretical and Computational Chemistry
Theoretical and computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and providing deep mechanistic insights. An interdisciplinary approach combining synthetic efforts with computational studies would be highly beneficial for exploring the chemistry of this compound.
Density Functional Theory (DFT) calculations can be employed to investigate the molecule's fundamental properties. This includes predicting its three-dimensional structure, conformational preferences, and electronic properties (e.g., HOMO-LUMO gap). researchgate.net DFT can also be used to simulate spectroscopic data, such as infrared and Raman spectra, to aid in experimental characterization. researchgate.net Furthermore, computational modeling can be invaluable for studying potential reaction pathways. For example, it can be used to model the transition states of catalytic cycles, rationalize the regio- and stereoselectivity of reactions, and predict the outcomes of transformations like cycloadditions or pericyclic reactions. rsc.org This predictive power can save significant experimental time and resources by identifying the most promising reaction conditions and catalytic systems.
Table 4: Application of Computational Methods to this compound
| Computational Method | Property to be Studied | Potential Insight |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, conformational analysis | Prediction of the most stable 3D structure. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis) | Understanding of electronic transitions and optical properties. |
| DFT with Solvation Model | Reaction mechanisms and transition states | Elucidation of catalytic cycles and prediction of product selectivity. rsc.org |
| Molecular Dynamics (MD) | Polymer chain conformation and dynamics | Simulation of the behavior of polymers derived from the diene. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds | Analysis of bonding and intermolecular interactions. |
Design of Chiral Analogs and Stereoselective Transformations
Stereochemistry profoundly influences the biological and material properties of molecules. mdpi.com Developing methods for the stereoselective synthesis of this compound derivatives and creating chiral analogs is a sophisticated and valuable research goal. The two double bonds in the parent molecule can exist as (E,E), (E,Z), or (Z,Z) isomers. Controlling this diastereoselectivity is the first challenge.
A more advanced objective is the introduction of chirality. While this compound itself is achiral, it can be transformed into chiral products through stereoselective reactions. masterorganicchemistry.com Future research could focus on asymmetric catalytic reactions targeting the double bonds, such as enantioselective dihydroxylation, epoxidation, or cyclopropanation. This would install new stereocenters and provide access to a library of chiral building blocks. Another powerful approach involves the use of chiral ligands in transition metal-catalyzed cross-coupling reactions at the vinyl bromide positions. nih.govescholarship.org This could lead to the synthesis of axially chiral biaryl or polyene systems, which are of significant interest in asymmetric catalysis and materials science. The design and synthesis of such chiral analogs would open the door to applications in areas where specific three-dimensional structures are critical. nih.govnih.gov
Table 5: Potential Stereoselective Reactions and Chiral Analogs
| Reaction Type | Chiral Influence | Type of Chirality Introduced | Potential Utility of Product |
|---|---|---|---|
| Asymmetric Epoxidation | Chiral catalyst (e.g., Sharpless) | Point chirality (chiral carbons) | Chiral building blocks for synthesis. |
| Asymmetric Dihydroxylation | Chiral ligand (e.g., AD-mix) | Point chirality (chiral carbons) | Synthesis of chiral diols and derivatives. |
| Asymmetric Cross-Coupling | Chiral phosphine ligands on a metal catalyst nih.gov | Axial chirality (in resulting biaryls) | Chiral ligands, chiroptical materials. |
| Diels-Alder Reaction | Chiral Dienophile or Lewis Acid | Point chirality (in cyclic adduct) | Access to complex cyclic structures. |
| Asymmetric Hydrogenation | Chiral catalyst (e.g., Noyori's) | Point chirality (if one double bond is reduced) | Enantioenriched bromo-alkenes. |
Q & A
Q. What established synthetic routes exist for 1,5-Dibromopenta-1,4-diene, and what parameters critically influence reaction yield?
Methodological Answer: A key synthesis involves the reaction of ethynylmagnesium bromide with ethyl formate, followed by diiodination using N-iodo-succinimide. Subsequent (Z)-selective double alkyne reduction with diimide and trifluoroacetic acid-mediated dehydroxylation yields this compound analogs. Critical parameters include:
- Reagent stoichiometry (e.g., excess Grignard reagent ensures complete alkyne formation).
- Temperature control during diiodination to prevent side reactions.
- Catalyst selection for stereoselective reduction (e.g., diimide for Z-configuration retention). Yield optimization (e.g., 41% over four steps) requires precise control of these parameters .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H and <sup>13</sup>C NMR : Identify bromine substituents and diene geometry (e.g., coupling constants for Z/E isomer distinction).
- IR Spectroscopy : Confirm C-Br stretches (~500–600 cm⁻¹) and C=C vibrations (~1650 cm⁻¹).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M]<sup>+</sup> for C5H6Br2) and fragmentation patterns. Purity assessment via GC-FID or HPLC is recommended, referencing safety protocols for handling volatile brominated compounds .
Advanced Research Questions
Q. How can stereoselective synthesis of (Z,Z)-1,5-Dibromopenta-1,4-diene be achieved, and what challenges arise in maintaining configuration fidelity?
Methodological Answer: (Z,Z)-isomer synthesis requires:
- Stereospecific reducing agents : Diimide selectively reduces alkynes to Z-alkenes without isomerization .
- Low-temperature conditions : Minimize thermal energy to prevent Z→E interconversion.
- Protection/deprotection strategies : Use temporary groups (e.g., silyl ethers) to stabilize intermediates. Challenges include competing radical pathways during bromination and solvent polarity effects on transition states. Computational modeling (DFT) aids in predicting steric and electronic influences .
Q. What strategies resolve contradictions in reported reaction kinetics for bromination of conjugated dienes like this compound?
Methodological Answer: Discrepancies often arise from:
- Varied experimental setups : Compare absolute rate constants using reference reactants (e.g., cyclohexa-1,4-diene with k = 6.6 × 10<sup>−13</sup> cm³ molecule⁻¹ s⁻¹ ).
- Environmental factors : Control humidity and oxygen levels to prevent side reactions.
- Data normalization : Use relative rate ratios (e.g., ktarget/kreference) to standardize comparisons. Collaborative replication studies and meta-analyses are critical for consensus .
Q. How can researchers design experiments to evaluate thermal stability and decomposition pathways of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–300°C) to identify decomposition thresholds.
- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., melting point at −34°C ).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., HBr, alkenes). Stability testing should adhere to safety protocols for brominated compounds, including inert atmosphere storage .
Data Contradiction and Experimental Design
Q. What experimental approaches address competing reaction pathways in dibromination of 1,4-dienes?
Methodological Answer: To isolate desired pathways:
- Kinetic vs. thermodynamic control : Use low temperatures and polar aprotic solvents (e.g., DMF) to favor kinetic products.
- In situ monitoring : Employ GC-FID or Raman spectroscopy to track intermediate formation .
- Computational modeling : Simulate transition states to predict dominant pathways (e.g., radical vs. ionic mechanisms). Comparative studies with analogous dienes (e.g., penta-1,4-diene ) provide mechanistic insights.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
